N'~1~-{(E)-1-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE
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Overview
Description
N’-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(1H-pyrrol-1-yl)benzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound features a unique structure that includes a dichlorophenyl group, a dimethylpyrrole moiety, and a pyrrolylbenzohydrazide framework. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(1H-pyrrol-1-yl)benzohydrazide typically involves the condensation of 3,4-dichlorobenzaldehyde with 2,5-dimethyl-1H-pyrrole-3-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with 2-(1H-pyrrol-1-yl)benzohydrazide to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(1H-pyrrol-1-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(1H-pyrrol-1-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-[(Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
- N’-[(Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-indol-1-yl)benzohydrazide
Uniqueness
N’-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(1H-pyrrol-1-yl)benzohydrazide is unique due to its specific structural features, such as the presence of both dichlorophenyl and dimethylpyrrole groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C24H20Cl2N4O |
---|---|
Molecular Weight |
451.3g/mol |
IUPAC Name |
N-[(E)-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C24H20Cl2N4O/c1-16-13-18(17(2)30(16)19-9-10-21(25)22(26)14-19)15-27-28-24(31)20-7-3-4-8-23(20)29-11-5-6-12-29/h3-15H,1-2H3,(H,28,31)/b27-15+ |
InChI Key |
IOIQXSIXBLTXOI-JFLMPSFJSA-N |
SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=NNC(=O)C3=CC=CC=C3N4C=CC=C4 |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)/C=N/NC(=O)C3=CC=CC=C3N4C=CC=C4 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=NNC(=O)C3=CC=CC=C3N4C=CC=C4 |
Origin of Product |
United States |
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